molecular formula C15H14N2O2 B11671885 2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide

2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide

Cat. No.: B11671885
M. Wt: 254.28 g/mol
InChI Key: YKQRPDWGZFHRFB-SDKHNTRVSA-N
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Description

2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide is a chemical compound with a complex structure that includes a furan ring, a phenylpropene group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with cinnamaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The phenylpropene group can be reduced to form the corresponding alkane.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]furan-3-carbohydrazide
  • N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Uniqueness

2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide is unique due to its specific combination of a furan ring, phenylpropene group, and carbohydrazide moiety. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]furan-3-carboxamide

InChI

InChI=1S/C15H14N2O2/c1-12-14(9-11-19-12)15(18)17-16-10-5-8-13-6-3-2-4-7-13/h2-11H,1H3,(H,17,18)/b8-5+,16-10+

InChI Key

YKQRPDWGZFHRFB-SDKHNTRVSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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